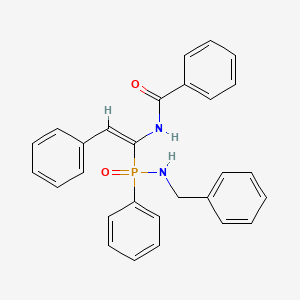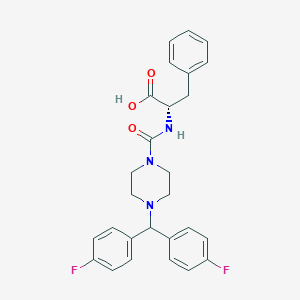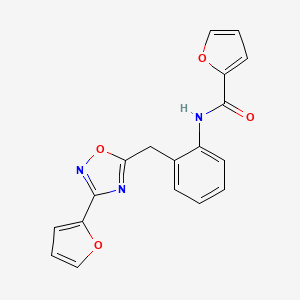
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound. It's characterized by the presence of both furan and 1,2,4-oxadiazole rings, making it a topic of interest in various fields of scientific research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be elucidated. Furan derivatives have been known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Environmental factors that influence the compound’s action, efficacy, and stability are yet to be determined. It is known that the reactivity of furan, a 5-membered heterocyclic compound, makes it the most reactive of all the 5-membered heterocyclic compounds . This could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of 3-(furan-2-yl)-1,2,4-oxadiazole. This can be achieved via a cyclization reaction between furan-2-carbohydrazide and a nitrile oxide. Following that, the compound is then subjected to further reactions to introduce the carboxamide group.
Typical reaction conditions:
Solvent: Dimethylformamide (DMF)
Catalyst: 1,2,4-oxadiazole is formed using copper (I) chloride (CuCl) as a catalyst.
Temperature: Generally, around 100-120°C for the cyclization step.
Industrial Production Methods
Given its complexity, industrial production may involve multi-step synthesis in batch reactors, with careful control over reaction conditions to maximize yield and purity. The methods may include continuous flow chemistry to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo several chemical reactions, including:
Oxidation: The furan ring is susceptible to oxidation under strong oxidizing conditions, forming corresponding diketones.
Reduction: The compound can be reduced at the amide bond under specific conditions, typically using hydrogenation.
Substitution: The 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium/carbon (Pd/C) catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed from These Reactions
Oxidation of the furan ring leads to formation of diketones.
Reduction can yield primary amines.
Substitution products depend on the nature of the reagents used.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide finds diverse applications:
Chemistry: : Utilized in the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for antimicrobial and antifungal properties.
Medicine: : Potential use in drug development due to its biological activity.
Industry: : Possible applications in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
N-(phenyl)-furan-2-carboxamide: : Lacks the 1,2,4-oxadiazole ring.
N-(furan-2-yl)-1,2,4-oxadiazole-5-carboxamide: : Simplified structure, missing one furan ring.
Uniqueness
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide's unique combination of furan and 1,2,4-oxadiazole rings endows it with distinct chemical reactivity and biological activity, setting it apart from structurally similar compounds.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDWVVTOKTGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
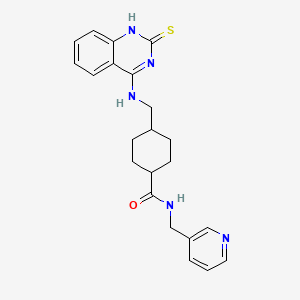
![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
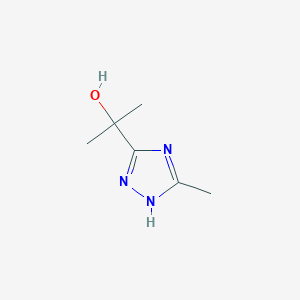
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B2912333.png)
![5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2912334.png)
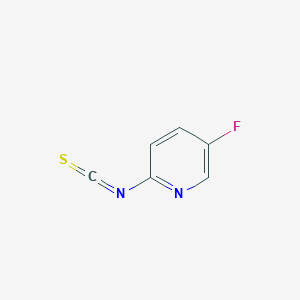
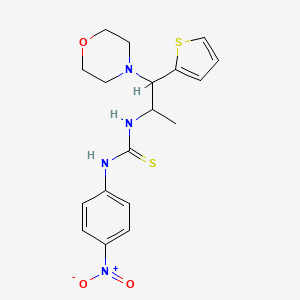
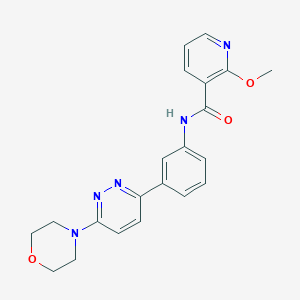
methylamine hydrochloride](/img/structure/B2912340.png)
